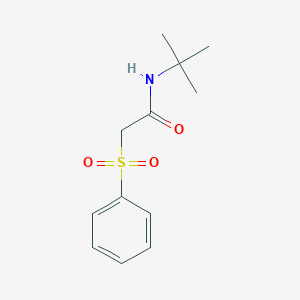methanone](/img/structure/B5750914.png)
[4-(2-Nitrobenzyl)piperazin-1-yl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zukünftige Richtungen
While specific future directions for “1-benzoyl-4-(2-nitrobenzyl)piperazine” are not mentioned in the available sources, piperazine derivatives are an active area of research due to their wide range of biological activities . They have potential applications in various therapeutic areas and as intermediates in drug synthesis .
Wirkmechanismus
Mode of Action
It is known that piperazine derivatives can have a wide range of biological activities, including acting as antagonists or agonists at various receptor sites .
Biochemical Pathways
Piperazine derivatives have been found to exhibit a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
It is known that piperazine derivatives can have a wide range of biological activities, suggesting they may have diverse effects at the molecular and cellular level .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitrobenzyl)piperazin-1-ylmethanone typically involves the reaction of substituted benzoic acid or naphthenic acid with thionyl chloride in tetrahydrofuran under reflux conditions for 4-5 hours . The resulting intermediate is then reacted with piperazine derivatives to form the final product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of 4-(2-Nitrobenzyl)piperazin-1-ylmethanone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Nitrobenzyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitrobenzyl alcohol or nitrobenzaldehyde.
Reduction: Formation of aminobenzyl derivatives.
Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an insect repellent and insecticidal agent.
Industry: Employed in the design and synthesis of agrochemicals and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3,7-Dichloroquinolin-8-yl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone
- (2,3-Dimethylphenyl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone
- (2-Chlorophenyl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone
Uniqueness
4-(2-Nitrobenzyl)piperazin-1-ylmethanone stands out due to its unique combination of a nitrobenzyl group and a piperazine ring, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(15-6-2-1-3-7-15)20-12-10-19(11-13-20)14-16-8-4-5-9-17(16)21(23)24/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZXEXUXRVRGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
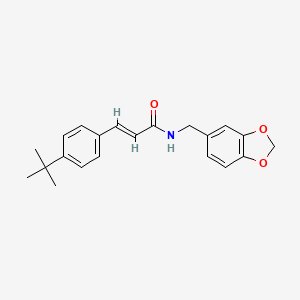
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5750843.png)
![methyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5750853.png)
![{4-[(4-tert-butylphenyl)sulfonyl]piperazin-1-yl}(cyclobutyl)methanone](/img/structure/B5750878.png)
![(2E)-1-{5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINE](/img/structure/B5750880.png)
![1-[4-acetyl-1-(3,4-dimethoxyphenethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B5750887.png)
![N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5750889.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-9H-fluoren-9-one](/img/structure/B5750901.png)
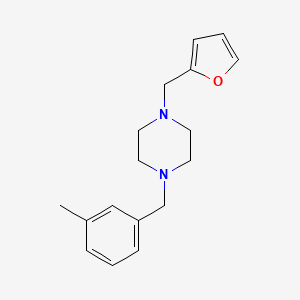
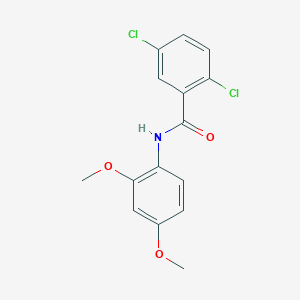
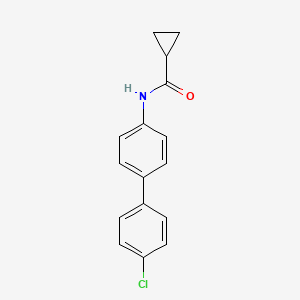
![benzaldehyde [1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazone](/img/structure/B5750920.png)
![5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5750923.png)
